Home > Products > Screening Compounds P53655 > Beta-Amyloid (11-40), mouse, rat
Beta-Amyloid (11-40), mouse, rat -

Beta-Amyloid (11-40), mouse, rat

Catalog Number: EVT-247397
CAS Number:
Molecular Formula:
Molecular Weight: 3170.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Amyloid (11-40) is a peptide fragment derived from the amyloid precursor protein, primarily studied in the context of Alzheimer's disease. This specific fragment consists of 30 amino acids, representing a truncated form of the more extensively studied Beta-Amyloid (1-42) and Beta-Amyloid (1-40) peptides. The accumulation of Beta-Amyloid peptides in the brain is a hallmark of Alzheimer's disease, contributing to neurodegeneration and cognitive decline. The study of this compound in rodent models, particularly in mice and rats, provides insights into the pathophysiology of Alzheimer's disease and potential therapeutic interventions.

Source

Beta-Amyloid (11-40) is produced through the sequential cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. Research indicates that the cleavage at specific sites leads to the generation of various Beta-Amyloid species, including this truncated form. The study of these peptides often utilizes transgenic mouse models and rat models to replicate human Alzheimer’s disease pathology and assess the implications of Beta-Amyloid accumulation.

Classification

Beta-Amyloid (11-40) falls under the classification of neurotoxic peptides. It is categorized as an amyloidogenic peptide due to its propensity to aggregate and form plaques, which are implicated in neurodegenerative processes. This classification highlights its relevance in studies focused on Alzheimer's disease mechanisms and potential therapeutic strategies.

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (11-40) typically involves solid-phase peptide synthesis techniques. This method allows for the precise assembly of amino acids into a desired sequence, ensuring high purity and yield. The synthesis process includes:

  1. Solid-phase Peptide Synthesis: Utilizing a resin-bound approach to sequentially add protected amino acids.
  2. Deprotection: Removing protecting groups from amino acids after each addition to facilitate further reactions.
  3. Cleavage: Detaching the synthesized peptide from the resin once complete.

Technical Details

The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to ensure that only the desired peptide is obtained, free from contaminants or by-products. Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of Beta-Amyloid (11-40).

Molecular Structure Analysis

Structure

Beta-Amyloid (11-40) has a distinct molecular structure characterized by its sequence:

Amino Acid Sequence DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA\text{Amino Acid Sequence }\quad \text{DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA}

This sequence includes hydrophobic regions that promote aggregation, contributing to its amyloidogenic properties.

Data

The molecular weight of Beta-Amyloid (11-40) is approximately 4,000 Da. Its secondary structure predominantly consists of beta-sheets, which are critical for its aggregation into fibrils observed in amyloid plaques.

Chemical Reactions Analysis

Reactions

Beta-Amyloid (11-40) undergoes various chemical reactions that lead to its aggregation:

  1. Self-Aggregation: The peptide can spontaneously aggregate under physiological conditions, forming oligomers and fibrils.
  2. Interaction with Metal Ions: It can bind metal ions such as zinc and copper, which may influence its aggregation behavior and neurotoxicity.

Technical Details

Studies employing techniques such as atomic force microscopy have demonstrated the formation of oligomeric structures from Beta-Amyloid (11-40), which are believed to be more toxic than fibrillar aggregates.

Mechanism of Action

Process

The mechanism by which Beta-Amyloid (11-40) contributes to neurotoxicity involves several pathways:

  1. Neuroinflammation: Aggregated forms activate microglia, leading to inflammatory responses that exacerbate neuronal damage.
  2. Synaptic Dysfunction: Oligomeric forms disrupt synaptic function by interfering with neurotransmitter release and receptor signaling.
  3. Cell Death: Prolonged exposure to high concentrations can induce apoptosis in neurons through pathways involving caspases.

Data

Experimental data from rodent models indicate that administration of Beta-Amyloid (11-40) leads to observable deficits in cognitive function, correlating with increased levels of neuroinflammation and synaptic loss.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White powder when lyophilized.
  • Solubility: Soluble in dimethyl sulfoxide; limited solubility in water without aggregation.
  • Stability: Prone to aggregation at physiological pH; stability decreases with increasing temperature.

Chemical Properties

  • Molecular Weight: Approximately 4 kDa.
  • Isoelectric Point: Varies depending on amino acid composition but typically around pH 5-6.

Relevant analyses include circular dichroism spectroscopy, which shows a transition from random coil to beta-sheet structure upon aggregation.

Applications

Scientific Uses

Beta-Amyloid (11-40) is widely used in research focused on:

  1. Alzheimer's Disease Models: Rodent models incorporating this peptide help elucidate mechanisms underlying amyloidosis.
  2. Therapeutic Development: Investigating potential inhibitors or modulators that could prevent or reverse aggregation.
  3. Biomarker Studies: Assessing levels of this peptide in biological fluids as potential biomarkers for Alzheimer's disease progression.
Molecular Mechanisms of Beta-Amyloid (11-40) in Neurodegenerative Pathways

Role of Truncated Aβ(11-40) in Amyloidogenic Fibril Assembly Dynamics

Aβ(11–40) is a prominent N-terminally truncated isoform constituting ~19% of amyloid plaques in Alzheimer’s disease (AD) patients [3]. Unlike full-length Aβ(1–40), the absence of residues 1–10 enhances its aggregation propensity. Studies using replica exchange molecular dynamics (REMD) simulations reveal that Aβ(11–40) trimers adopt a stable β-sheet-rich conformation (40% β-content) when embedded in dipalmitoyl phosphatidylcholine (DPPC) lipid bilayers, while helical structures dissipate during membrane penetration [1]. This truncated form forms bundles of short, rod-like amyloid fibrils with distinct morphology, accelerating fibril formation kinetics by 2-fold compared to Aβ(1–40) [3]. The Asp23–Asn27 salt bridge replaces the canonical Asp23–Lys28 contact, stabilizing the oligomeric core [1]. Collision cross-section analyses confirm trimer sizes of 1,341 ± 23 Ų, consistent with experimental solvated Aβ trimers [1].

Table 1: Structural Features of Aβ(11–40) Fibrils

PropertyAβ(11–40)Aβ(1–40)
Fibril MorphologyShort rods/bundlesLong, twisted filaments
β-Sheet Content~40%~35–40%
Lag Phase in Aggregation>20 hours>60 hours
Dominant Salt BridgeAsp23–Asn27Asp23–Lys28

Comparative Analysis of Aβ(11–40) vs. Full-Length Aβ Isoforms in Synaptic Dysfunction

Aβ(11–40) exhibits heightened neurotoxicity due to its oligomerization kinetics and interactions with synaptic components. In rodent models, soluble oligomers of Aβ(11–40) impair long-term potentiation (LTP) more severely than Aβ(1–40), correlating with accelerated cognitive decline [5] [7]. The absence of the N-terminal domain (residues 1–10) reduces affinity for metal ions like zinc but increases exposure of hydrophobic core residues (e.g., LVFFA), facilitating membrane disruption [3] [6]. Transgenic mice expressing Aβ(11–40) show earlier onset of synaptic loss and microglial activation compared to those expressing full-length Aβ, though both isoforms trigger tau hyperphosphorylation via kinase dysregulation [2] [5].

Table 2: Synaptic Impact of Aβ Isoforms in Rodent Models

ParameterAβ(11–40)Aβ(1–40)
LTP InhibitionSevere (>60% reduction)Moderate (30–40% reduction)
Oligomer NeurotoxicityHigh (EC₅₀: 0.5 μM)Moderate (EC₅₀: 2.0 μM)
Onset of Memory Deficits6–8 months (mice)10–12 months (mice)
Microglial ActivationIntense, plaque-associatedModerate, diffuse

Proteolytic Cleavage Pathways Generating Aβ(11–40) in Rodent Models

Aβ(11–40) is generated via two sequential mechanisms:

  • β'-Secretase Cleavage: A secondary β-secretase activity in the trans-Golgi network directly cleaves amyloid precursor protein (APP) at residue 11, yielding soluble APPβ' and the membrane-bound C99 fragment [3] [7].
  • Exopeptidase Truncation: Aminopeptidase A progressively cleaves N-terminal residues of Aβ(1–40) to generate Aβ(11–40), followed by glutaminyl cyclase-mediated conversion to pyroglutamate (pE11-Aβ) [4].

In APP/PS1 transgenic mice, Aβ(11–40) accumulates in plaques without pyroglutamate modification within 14 months, unlike human AD plaques where pE11-Aβ dominates [3] [4]. Mutations in presenilin-1 (PS1) elevate Aβ(11–42) production, underscoring the role of γ-secretase processivity in generating this isoform [7].

Copper-Ion Binding Affinity and Its Modulation of Aβ(11–40) Aggregation Kinetics

Aβ(11–40) exhibits extraordinary copper (Cu²⁺) affinity, with a dissociation constant (Kd) of 34 ± 5 femtomolar (fM) at pH 7.4—1,000-fold tighter than Aβ(1–40) and 30-fold tighter than human serum albumin (HSA) [3] [6]. This affinity arises from a unique Cu²⁺ coordination sphere formed by:

  • The N-terminal amine of Glu11
  • His13 and His14 side chains
  • A carboxylate group (likely Asp7 or C-terminus) [3] [6]

Cu²⁺ binding to Aβ(11–40) stabilizes elongated fibrils instead of short rods and amplifies oxidative stress via reactive oxygen species (ROS) production. Solid-state NMR studies confirm that Cu²⁺ induces structural rearrangements enabling cross-molecular His13-His13 interactions, further stabilizing aggregates [4] [6]. This explains the 0.4 mM copper concentration in AD plaques, as Aβ(11–40) sequesters copper from physiological carriers like HSA [6].

Table 3: Copper Binding Properties of Aβ Isoforms

ParameterAβ(11–40)Aβ(1–40)Human Serum Albumin
Kd (pH 7.4)34 ± 5 fM10–100 nM1.0 pM
Primary Coordination SiteNH2-XXH (His13)His6, His13, His14N-terminal Asp-Ala-His
Fibril Morphology with Cu²⁺Long, bundled fibersMature fibrilsN/A
Chelation CapacityResists HSA competitionCopper lost to HSAN/A

Properties

Product Name

Beta-Amyloid (11-40), mouse, rat

Molecular Weight

3170.7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.